molecular formula C18H20N4O2S B12157015 N,N-diethyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide

N,N-diethyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide

Cat. No.: B12157015
M. Wt: 356.4 g/mol
InChI Key: VABITVJFAMYKEA-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. This compound features a complex structure with an indole moiety, a hydrazine linkage, and a sulfonamide group, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Hydrazine Linkage Formation: The indole derivative is then reacted with hydrazine to form the hydrazone linkage. This step often requires a dehydrating agent such as acetic acid or sulfuric acid.

    Sulfonamide Formation: The final step involves the reaction of the hydrazone with a sulfonyl chloride derivative in the presence of a base like pyridine or triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to hydrazine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N-diethyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound have shown promise in the treatment of diseases such as cancer and bacterial infections. The indole moiety is particularly significant due to its presence in many biologically active compounds.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which N,N-diethyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide exerts its effects involves the interaction of the sulfonamide group with biological targets such as enzymes and receptors. The indole moiety can participate in π-π stacking interactions, while the hydrazone linkage can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide
  • N-phenyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide
  • N-methyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide

Uniqueness

Compared to similar compounds, this compound is unique due to its diethyl substitution, which can influence its solubility, reactivity, and biological activity. The presence of the diethyl groups can enhance the compound’s ability to penetrate biological membranes, making it more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N,N-diethyl-3-(1H-indol-3-yldiazenyl)benzenesulfonamide

InChI

InChI=1S/C18H20N4O2S/c1-3-22(4-2)25(23,24)15-9-7-8-14(12-15)20-21-18-13-19-17-11-6-5-10-16(17)18/h5-13,19H,3-4H2,1-2H3

InChI Key

VABITVJFAMYKEA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=CNC3=CC=CC=C32

Origin of Product

United States

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